Cas no 2229321-14-4 (3-amino-2-(2-methylquinolin-6-yl)propan-1-ol)

3-amino-2-(2-methylquinolin-6-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol
- 2229321-14-4
- EN300-1810328
-
- インチ: 1S/C13H16N2O/c1-9-2-3-11-6-10(12(7-14)8-16)4-5-13(11)15-9/h2-6,12,16H,7-8,14H2,1H3
- InChIKey: HTSLWUSVGVWTHT-UHFFFAOYSA-N
- SMILES: OCC(CN)C1C=CC2C(=CC=C(C)N=2)C=1
計算された属性
- 精确分子量: 216.126263138g/mol
- 同位素质量: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- XLogP3: 1
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1810328-1.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1810328-0.1g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1810328-5g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1810328-10g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1810328-10.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1810328-0.05g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1810328-0.25g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1810328-5.0g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1810328-1g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1810328-2.5g |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol |
2229321-14-4 | 2.5g |
$2240.0 | 2023-09-19 |
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
3-amino-2-(2-methylquinolin-6-yl)propan-1-olに関する追加情報
Comprehensive Overview of 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol (CAS No. 2229321-14-4): Properties, Applications, and Research Insights
3-amino-2-(2-methylquinolin-6-yl)propan-1-ol (CAS No. 2229321-14-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound belongs to the quinoline derivatives family, known for their diverse biological activities. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting specific enzymatic pathways.
In recent years, the demand for quinoline-based compounds like 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol has surged, driven by their relevance in developing novel therapeutics. A growing trend in scientific literature highlights its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. The compound’s 2-methylquinolin-6-yl moiety is particularly noteworthy, as it contributes to enhanced binding affinity with biological targets, a feature often explored in structure-activity relationship (SAR) analyses.
From a synthetic chemistry perspective, CAS No. 2229321-14-4 is often discussed in the context of green chemistry and sustainable synthesis. Researchers are optimizing its production to minimize waste and energy consumption, aligning with global sustainability goals. Its propan-1-ol backbone also offers flexibility for further derivatization, making it a valuable scaffold for medicinal chemistry projects. Common search queries related to this compound include “synthesis of 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol” and ��biological activity of quinoline derivatives,” reflecting its interdisciplinary appeal.
The compound’s physicochemical properties, such as solubility and stability, are critical for its application in drug formulation. Recent studies have explored its compatibility with various excipients and delivery systems, addressing challenges like bioavailability. Additionally, its amino group allows for conjugation with other pharmacophores, a strategy widely used in prodrug design. These aspects are frequently searched in academic and industrial databases, underscoring the compound’s practical relevance.
Beyond pharmaceuticals, 3-amino-2-(2-methylquinolin-6-yl)propan-1-ol has potential applications in material science, particularly in designing fluorescent probes due to the inherent luminescence of quinoline derivatives. This aligns with the rising interest in bioimaging technologies for diagnostic purposes. Its methylquinolin segment is also being investigated for catalysis applications, where it could serve as a ligand in asymmetric synthesis.
In conclusion, CAS No. 2229321-14-4 represents a multifaceted compound with broad scientific and industrial implications. Its integration into cutting-edge research and alignment with trending topics like targeted therapy and sustainable chemistry ensure its continued relevance. Future studies will likely explore its untapped potential, further solidifying its position in the chemical innovation landscape.
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